N2,N4-BIS(3-METHOXYPHENYL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE
Overview
Description
N2,N4-BIS(3-METHOXYPHENYL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE is a synthetic organic compound belonging to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N4-BIS(3-METHOXYPHENYL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of a nitro group into the pyrimidine ring.
Amination: Substitution of hydrogen atoms with amino groups.
Methoxylation: Introduction of methoxy groups on the phenyl rings.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Various substitution reactions, such as halogenation or alkylation, can modify the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N2,N4-BIS(3-METHOXYPHENYL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE would involve its interaction with specific molecular targets, such as enzymes or receptors. The nitro and methoxy groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N2,N4-BIS(3-METHOXYPHENYL)-6-METHYL-5-NITROPYRIMIDINE-2,4-DIAMINE: Unique due to its specific substitution pattern.
Other Pyrimidine Derivatives: Compounds with different substituents on the pyrimidine ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Properties
IUPAC Name |
2-N,4-N-bis(3-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4/c1-12-17(24(25)26)18(21-13-6-4-8-15(10-13)27-2)23-19(20-12)22-14-7-5-9-16(11-14)28-3/h4-11H,1-3H3,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKDSSXDJUOGEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)NC2=CC(=CC=C2)OC)NC3=CC(=CC=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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